1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests that the compound may have aromatic properties, which could affect its reactivity. Additionally, the oxime group could potentially form hydrogen bonds with other molecules, which could influence the compound’s physical properties and behavior in solution .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the methoxy group could potentially undergo reactions such as demethylation, the phenyl group could participate in electrophilic aromatic substitution reactions, and the indole group could undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules, and its reactivity would be determined by the electronic properties of its atoms and bonds .Mechanism of Action
Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body. For example, it could potentially interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Additionally, depending on its reactivity, it could potentially react violently with certain other substances .
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-[(4-methylphenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c1-21-11-13-22(14-12-21)20-33-30-27-9-6-10-28-26(27)19-29(23-7-4-3-5-8-23)31(28)24-15-17-25(32-2)18-16-24/h3-5,7-8,11-19H,6,9-10,20H2,1-2H3/b30-27- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQZFOFORBPRB-IKPAITLHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=C2CCCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C\2/CCCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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